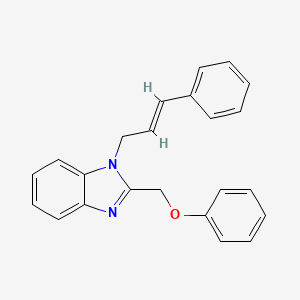![molecular formula C20H26N4O2 B5591418 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Heterocyclic Compounds
Research has focused on synthesizing innovative heterocyclic compounds incorporating thiadiazole, pyrrole, pyridine, and other moieties to explore their potential applications. These compounds have been evaluated for their insecticidal, anticancer, and antimicrobial properties, demonstrating the versatility of this compound as a precursor in synthesizing biologically active molecules.
- A study on the synthesis and insecticidal assessment against the cotton leafworm highlighted the versatility of related heterocycles as insecticidal agents (Fadda et al., 2017).
- Another research focused on benzopyranylamine compounds showing potential anti-tumor activity, emphasizing the synthetic routes to obtain benzopyrans and their effectiveness against human cancer cell lines (Jurd, 1996).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, showcasing the effect of hydrogen bonding on self-assembly and antioxidant activity (Chkirate et al., 2019).
Chemical Synthesis and Characterization
The compound has been utilized in chemical synthesis to produce a range of heterocyclic compounds with potential applications in drug development and material science.
- Research on the synthesis of novel 2-pyrone derivatives, including crystal structure analysis and computational studies, contributes to our understanding of their potential as pharmaceutical agents (Sebhaoui et al., 2020).
- Discovery of clinical candidates for the inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) highlights the role of specific derivatives in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
- Synthesis and antitumor activity studies of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a biologically active pyrazole moiety demonstrated significant inhibitory effects on cancer cell lines (Albratty et al., 2017).
Green Chemistry and Sustainable Synthesis
The compound's derivatives have also been explored in green chemistry, aiming to develop environmentally friendly synthesis methods for heterocyclic compounds.
- A study focused on green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the importance of sustainable synthesis methods in chemical research (Al-Matar et al., 2010).
Propiedades
IUPAC Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22(9-8-17-12-21-23(2)13-17)20(26)15-24-14-18(11-19(24)25)10-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQLWDFQHSKGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)
![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)
![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)
![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)
![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)
![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)
![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)
